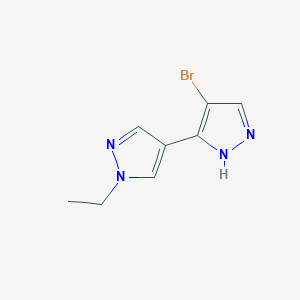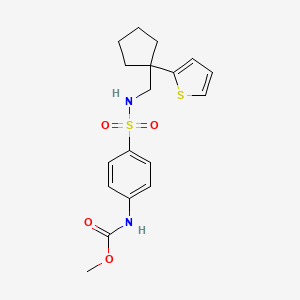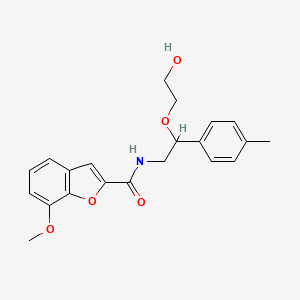
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-7-methoxybenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-7-methoxybenzofuran-2-carboxamide, also known as BMK-1, is a synthetic compound that has gained significant attention in scientific research in recent years. BMK-1 is a benzofuran derivative that has shown potential in treating various diseases due to its unique chemical structure and mechanism of action.
科学的研究の応用
Synthesis and Chemical Properties
The compound of interest is a derivative of benzofuran, which is a key structure in many pharmaceutical and chemical applications. The synthesis of novel benzodifuran compounds, such as those derived from visnaginone and khellinone, leads to the development of various heterocyclic compounds with anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on COX-2 enzymes, indicating potential applications in inflammation and pain management. For instance, compounds with high COX-2 selectivity indices show significant analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Derivatives and Analogs
The synthesis of derivatives and analogs of the benzofuran compounds is explored in various studies. For example, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analog of the osteoarthritis drug rhein, demonstrates the potential for creating improved systemic exposure in medicinal applications (Owton et al., 1995).
Metabolic Studies
Understanding the metabolic pathways of related compounds is crucial for evaluating their safety and efficacy in pharmacological applications. The study of paraben metabolism, which involves hydrolysis by carboxylesterases to 4-hydroxybenzoic acid, provides insights into the dermal absorption, hydrolysis, and potential toxicity of related ester compounds. The comparison of paraben metabolism in human and minipig skin supports the use of minipigs as a model for assessing dermal absorption and hydrolysis of similar ester compounds (Jewell et al., 2007).
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-6-8-15(9-7-14)19(26-11-10-23)13-22-21(24)18-12-16-4-3-5-17(25-2)20(16)27-18/h3-9,12,19,23H,10-11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGRRPCMNMIUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)
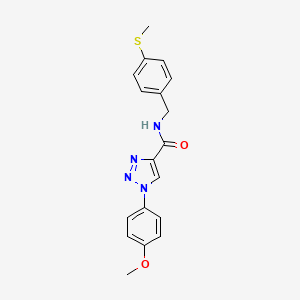
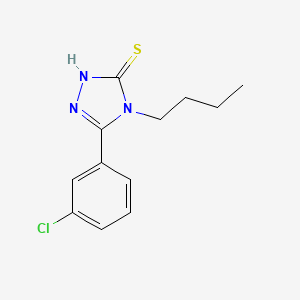
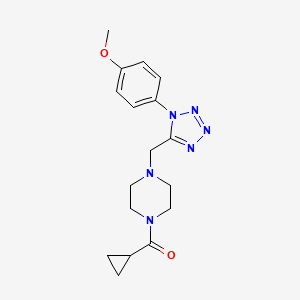
![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)
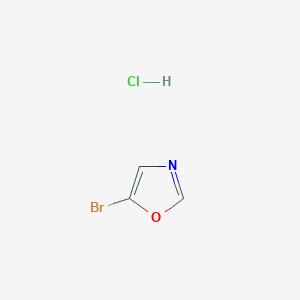
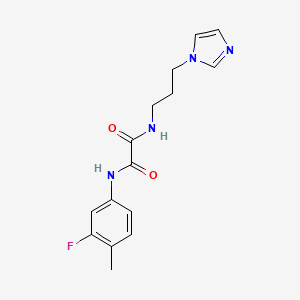
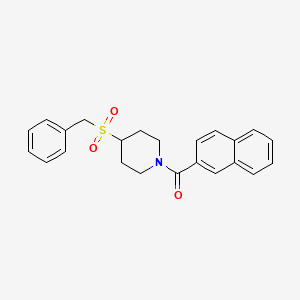
![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)
![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)
